molecular formula C7H14O B025730 2,4-Dimethyl-4-penten-2-ol CAS No. 19781-53-4

2,4-Dimethyl-4-penten-2-ol

Cat. No.: B025730
CAS No.: 19781-53-4
M. Wt: 114.19 g/mol
InChI Key: YYWMKLMWCPTKDJ-UHFFFAOYSA-N
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Preparation Methods

2,4-Dimethyl-4-penten-2-ol can be synthesized through several methods. One common synthetic route involves the reaction of isobutene with formaldehyde in the presence of a catalyst. This reaction typically occurs under mild conditions and yields the desired product with high selectivity . Industrial production methods often involve similar processes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

2,4-Dimethyl-4-penten-2-ol undergoes various chemical reactions, including:

Scientific Research Applications

2,4-Dimethyl-4-penten-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: This compound is used in the study of metabolic pathways and enzyme reactions due to its unique structure and reactivity.

    Medicine: It serves as a precursor in the synthesis of various medicinal compounds, including antiviral and anticancer agents.

    Industry: This compound is used in the production of organic light-emitting diodes and other advanced materials.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-4-penten-2-ol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The hydroxyl group in its structure allows it to participate in hydrogen bonding and other interactions, influencing its reactivity and function .

Comparison with Similar Compounds

2,4-Dimethyl-4-penten-2-ol can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of a double bond and a hydroxyl group, which imparts distinct reactivity and versatility in various applications.

Properties

IUPAC Name

2,4-dimethylpent-4-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-6(2)5-7(3,4)8/h8H,1,5H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWMKLMWCPTKDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20173487
Record name 2,4-Dimethyl-4-penten-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19781-53-4
Record name 2,4-Dimethyl-4-penten-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19781-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethyl-4-penten-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dimethyl-4-penten-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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